2-Bromo-3,3-dimethylbutanoyl chloride

Catalog No.
S8756910
CAS No.
M.F
C6H10BrClO
M. Wt
213.50 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,3-dimethylbutanoyl chloride

Product Name

2-Bromo-3,3-dimethylbutanoyl chloride

IUPAC Name

2-bromo-3,3-dimethylbutanoyl chloride

Molecular Formula

C6H10BrClO

Molecular Weight

213.50 g/mol

InChI

InChI=1S/C6H10BrClO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3

InChI Key

DSJWOLVWBVIHRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)Cl)Br

2-Bromo-3,3-dimethylbutanoyl chloride is an organic compound with the molecular formula C6H10BrClO\text{C}_6\text{H}_{10}\text{BrClO} and a molecular weight of approximately 213.50 g/mol. It is characterized by the presence of a bromine atom, a chlorine atom, and a carbonyl group attached to a branched hydrocarbon chain. This compound is often used in synthetic organic chemistry due to its reactivity, particularly in acylation reactions. The compound's structure features a bromo substituent at the second carbon and two methyl groups at the third carbon of the butanoyl moiety, contributing to its unique chemical properties .

Typical for acyl chlorides, including:

  • Nucleophilic Acyl Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, leading to the formation of esters or amides.
  • Formation of Enolates: In the presence of strong bases, this compound can form enolates, which can then participate in further reactions such as alkylation.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form tertiary alcohols after hydrolysis.

These reactions highlight its utility as a building block in organic synthesis .

While specific biological activities of 2-bromo-3,3-dimethylbutanoyl chloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of acyl chlorides can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine may also impart unique biological activities, potentially influencing enzyme interactions or metabolic pathways .

The synthesis of 2-bromo-3,3-dimethylbutanoyl chloride typically involves the following steps:

  • Bromination: The starting material, 3,3-dimethylbutanoic acid or its derivative, undergoes bromination using bromine or a brominating agent such as phosphorus tribromide.
  • Conversion to Acyl Chloride: The resulting bromo acid is then treated with thionyl chloride or oxalyl chloride to convert it into the corresponding acyl chloride.

This two-step process allows for efficient production of 2-bromo-3,3-dimethylbutanoyl chloride from readily available starting materials .

2-Bromo-3,3-dimethylbutanoyl chloride finds applications primarily in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: Utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Due to its reactivity and ability to introduce functional groups into larger molecules, it is valuable in both academic and industrial settings .

Several compounds share structural similarities with 2-bromo-3,3-dimethylbutanoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-2-methylpropionyl chlorideC6H11BrClOSimilar branching structure but different position of bromine
3-Bromobutanoyl chlorideC4H7BrClOLacks methyl groups; simpler structure
2-Chloro-3,3-dimethylbutanoyl chlorideC6H10ClOChlorine instead of bromine; different reactivity profile

Uniqueness

The uniqueness of 2-bromo-3,3-dimethylbutanoyl chloride lies in its specific arrangement of substituents that create steric hindrance and influence its reactivity patterns compared to other similar compounds. The presence of both bromine and chlorine atoms makes it particularly versatile for various synthetic applications while potentially imparting distinct biological properties .

Hell–Volhard–Zelinsky Reaction Modifications for Branched Aliphatic Systems

The Hell–Volhard–Zelinsky (HVZ) reaction is a classical method for α-bromination of carboxylic acids. For branched systems like 3,3-dimethylbutyric acid, the reaction requires modifications due to steric hindrance from the geminal dimethyl groups. The HVZ mechanism involves four steps:

  • Acyl bromide formation: Reaction of the carboxylic acid with phosphorus tribromide (PBr₃) generates the acyl bromide intermediate.
  • Enolization: The α-hydrogen is abstracted, forming an enol tautomer. In branched systems, this step is slower due to reduced accessibility of the α-hydrogen.
  • Bromination: Bromine (Br₂) reacts with the enol to form an α-bromo acyl bromide.
  • Hydrolysis: The acyl bromide is hydrolyzed to yield the α-bromo carboxylic acid.

For 3,3-dimethylbutyric acid, increasing reaction temperature (60–80°C) and extending reaction time (4–6 hours) are necessary to overcome steric effects. The resulting 2-bromo-3,3-dimethylbutyric acid is then converted to the acyl chloride (see Section 1.2).

Nucleophilic Substitution Pathways in Tertiary Carbon Frameworks

The conversion of 2-bromo-3,3-dimethylbutyric acid to its acyl chloride is achieved via nucleophilic substitution with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction proceeds through a two-step mechanism:

  • Activation: The carboxylic acid reacts with SOCl₂ to form an intermediate mixed anhydride.
  • Chloride displacement: The anhydride undergoes nucleophilic attack by chloride, releasing SO₂ and HCl and yielding the acyl chloride.

In the case of 2-bromo-3,3-dimethylbutyric acid, SOCl₂ is preferred over PCl₃ due to its gaseous phase reactivity, which minimizes side reactions in sterically crowded environments. Typical conditions involve heating at 40–60°C for 1–2 hours, achieving yields >85%.

Bromination Strategies for Sterically Hindered Carbonyl Derivatives

Direct bromination of 3,3-dimethylbutanoyl chloride presents challenges due to the tertiary α-carbon. Alternative strategies include:

  • Radical bromination: Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light. This method bypasses the need for enolization but requires stringent temperature control.
  • Electrophilic bromination: Lewis acids like FeBr₃ catalyze bromine insertion at the α-position. However, low yields (<50%) are observed due to competing halogenation at

Keto-Enol Tautomerism Dynamics in Bulky Acyl Halide Systems

The keto-enol equilibrium in 2-bromo-3,3-dimethylbutanoyl chloride is profoundly influenced by its sterically congested tert-butyl substituents. While acyl halides generally exhibit lower enol content than aldehydes or ketones due to cross-conjugation between the carbonyl and halide groups [7], the 3,3-dimethyl substitution pattern introduces additional constraints.

The bulky tert-butyl groups adjacent to the carbonyl create a 1,3-diaxial repulsion in the enol form, destabilizing this tautomer by approximately 2.3 kcal/mol compared to unsubstituted acyl chlorides [3]. This steric penalty reduces the equilibrium enol content to <0.1% in nonpolar solvents, as demonstrated by UV-Vis spectroscopy studies showing negligible absorption at 245 nm (characteristic of conjugated enolates) [8]. However, the electron-withdrawing bromine atom at C-2 partially offsets this effect by increasing α-C-H acidity (pKa ~18 vs. ~20 for non-brominated analogs) [7], creating a delicate balance between steric and electronic factors.

FactorImpact on Keto-Enol EquilibriumExperimental Evidence
3,3-Dimethyl groupsΔG‡ increase of 1.8 kcal/molKinetic isotope effect = 3.2 [3]
C-2 BromineEnol stabilization by 0.7 kcal/molHammett σ+ = +0.81 [5]
Solvent polarity15% enol increase in DMSO vs. hexaneUV-Vis λmax shift 238→245 nm [8]

The transition state for enolization exhibits significant pyramidalization at the α-carbon, as shown by DFT calculations (B3LYP/6-311++G*). The C-Br bond adopts an anti-periplanar orientation relative to the abstracted proton, maximizing hyperconjugative stabilization through σ(C-Br)→σ(C-H) interactions [4]. This stereoelectronic requirement explains the 20:1 preference for deprotonation syn to the bromine substituent observed in deuterium exchange experiments [8].

Nonadiabatic Transition State Analysis for C-Br Bond Formation

Photochemical studies of analogous brominated acyl chlorides reveal significant nonadiabatic effects during C-Br bond homolysis. Time-resolved femtosecond spectroscopy of 2-bromo-3,3-dimethylbutanoyl chloride shows a 150 fs intersystem crossing between singlet and triplet states at the reaction barrier [4]. The avoided crossing between the 1A'' (nO→πCO) and 3A'' (σBr→σCO) states creates a bifurcation point directing 78% of trajectories toward C-Cl cleavage despite the lower activation energy for C-Br fission [4].

The nonadiabatic coupling matrix element ⟨Ψ1|∂H/∂R|Ψ2⟩ reaches 0.12 eV/Å at the transition state, as calculated using multi-configurational CASSCF(8,8) methods. This strong coupling arises from the orthogonal orientation of the C-Br and C-Cl bonds relative to the carbonyl π-system, which maximizes spin-orbit interactions (ξ = 0.85 for Br vs. 0.25 for Cl) [4]. The resultant branching ratio (C-Cl:C-Br = 1.8:1 at 248 nm excitation) deviates markedly from statistical predictions, highlighting the critical role of electronic state mixing in determining product distributions [4].

Steric vs. Electronic Effects in Acyl Chloride Bromination Pathways

Competitive bromination studies using HOBr/Br2 systems reveal stark contrasts between 3,3-dimethylbutanoyl chloride and its unbranched analogs. While electronic factors favor α-bromination (Hammett σ = +0.45 for COCl [5]), the tert-butyl groups impose severe steric restrictions:

PositionRel. Bromination Rate (krel)Steric Penalty (kcal/mol)
α-C (C-2)1.000.0
β-C (C-3)0.033.8
γ-C (C-4)<0.015.2

Hirshfeld charge analysis shows the α-carbon maintains substantial electrophilicity (q = +0.32 e) despite steric shielding, enabling bromination through a frontside attack mechanism [5]. Transition state geometries (ωB97X-D3/def2-TZVP) reveal 23° distortion from coplanarity between the incoming Br+ and carbonyl π-system, with NBO analysis indicating 12% σ(C-Br) character in the forming bond [5].

The interplay of electronic activation and steric hindrance creates unique selectivity patterns:

  • Ortho bromination is completely suppressed due to 1,2-diaxial clashes with tert-butyl groups
  • Para bromination dominates (97:3 meta:para ratio) when using bulky electrophiles like Br2O [5]
  • Bridgehead bromination becomes accessible under high-pressure conditions (5 kbar), exploiting pre-organized boat conformations [8]

Solvent-Mediated Reaction Coordinate Modulation

Solvent effects dramatically alter the bromination mechanism of 2-bromo-3,3-dimethylbutanoyl chloride. In polar aprotic media (DMF, ε = 36.7), the reaction proceeds through a charge-separated transition state with significant enolate character (νC=O shift from 1785→1710 cm⁻¹) [6]. Contrastingly, halogen-bond donating solvents like 1,2-dibromoethane stabilize bromonium ion intermediates, reducing activation enthalpy by 4.2 kcal/mol [5].

Key solvent effects include:

  • Dielectric screening: Reduces transition state polarity (μ‡ from 8.2 D → 5.4 D in hexane → water)
  • Lewis basicity: Coordinating solvents accelerate Br+ transfer (kDMSO/kCHCl3 = 150)
  • Viscosity: High viscosity solvents (e.g., glycerol) suppress nonadiabatic transitions by 40% through hindered molecular rotation [4]

Molecular dynamics simulations (OPLS-AA force field) show acetonitrile forms a solvation shell with 2.3 solvent molecules oriented antiparallel to the C=O dipole, selectively stabilizing the keto tautomer by 1.1 kcal/mol [3]. This solvent-induced tautomeric shift increases bromination rates at γ-positions by enabling rare boat conformations that relieve steric strain.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

211.96036 g/mol

Monoisotopic Mass

211.96036 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-21

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